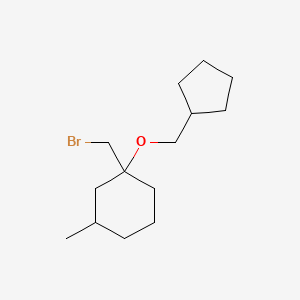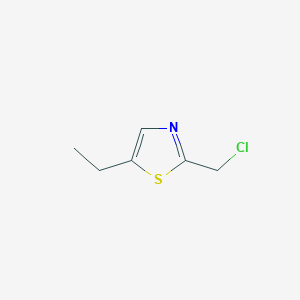
2-(Chloromethyl)-5-ethyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group at the second position and an ethyl group at the fifth position of the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The process typically involves the following steps:
Reaction with Chlorine: Allyl isothiocyanate (CH₂=CH-CH₂-NCS) is reacted with chlorine at temperatures ranging from 0°C to 150°C.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-ethyl-1,3-thiazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis .
Comparación Con Compuestos Similares
2-Chloromethyl-5-methyl-1,3-thiazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloromethyl-5-phenyl-1,3-thiazole: Contains a phenyl group at the fifth position.
Uniqueness: 2-(Chloromethyl)-5-ethyl-1,3-thiazole is unique due to the presence of both a chloromethyl and an ethyl group, which confer distinct chemical properties and reactivity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C6H8ClNS |
|---|---|
Peso molecular |
161.65 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-ethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3 |
Clave InChI |
OMNARGNMMFLYFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(S1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


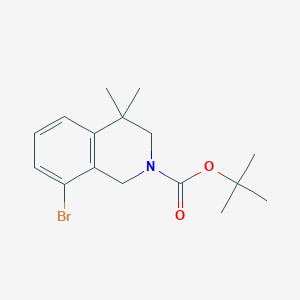
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
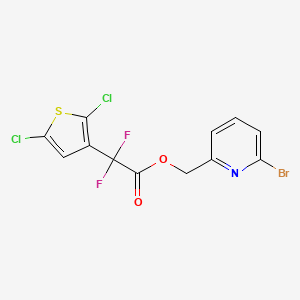
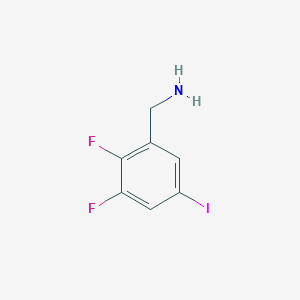
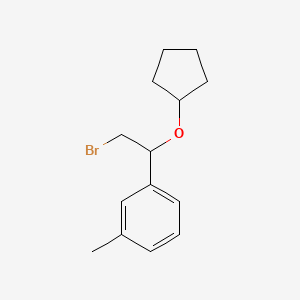



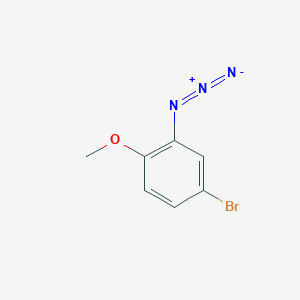
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
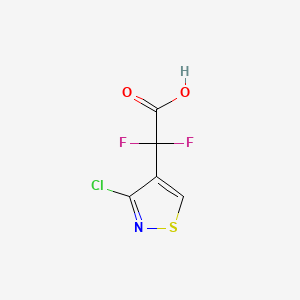
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)

